3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal chemistry Structure-activity relationship Isomer differentiation

3-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 57508-64-2; synonym: 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) is a heterocyclic 1,2,4-triazol-5-one scaffold with a 3-bromophenyl substituent at the C3 position of the triazole ring, conforming to molecular formula C₈H₆BrN₃O and a molecular weight of 240.06 g/mol. The compound possesses two hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a computed XLogP3-AA value of 1.5, positioning it within favorable drug-like property space per Lipinski guidelines.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06
CAS No. 57508-64-2
Cat. No. B2801552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS57508-64-2
Molecular FormulaC8H6BrN3O
Molecular Weight240.06
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NNC(=O)N2
InChIInChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
InChIKeyMOWCNQAKRIHBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 57508-64-2): Procurement-Grade Structural and Physicochemical Baseline


3-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 57508-64-2; synonym: 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) is a heterocyclic 1,2,4-triazol-5-one scaffold with a 3-bromophenyl substituent at the C3 position of the triazole ring, conforming to molecular formula C₈H₆BrN₃O and a molecular weight of 240.06 g/mol [1]. The compound possesses two hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a computed XLogP3-AA value of 1.5, positioning it within favorable drug-like property space per Lipinski guidelines [1]. It is catalogued under NSC identifier NSC678393 in the NCI compound collection and bears the PubChem CID 135485485 [1]. Commercially, the compound is typically supplied at ≥95% purity, with batch-specific QC documentation including NMR, HPLC, and GC analyses available from major vendors .

Why 3-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Cannot Be Interchanged with Isomeric or N-Substituted Triazolone Analogs


Within the C₈H₆BrN₃O isomeric family, the bromine substitution position on the phenyl ring and the site of attachment to the triazolone core are non-interchangeable. The 3-bromophenyl isomer (CAS 57508-64-2) differs fundamentally from the 4-bromophenyl isomer (CAS 33199-41-6) in electronic distribution, dipole orientation, and steric profile at the bromine position, which critically influences hydrogen bonding geometry and target binding complementarity . The N-substituted isomer 4-(3-bromophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1007578-99-5), while sharing the same elemental composition, places the bromophenyl group on the N4 nitrogen, altering the tautomeric equilibrium, acidic properties, and reactivity of the triazolone ring . Furthermore, the N-methyl analog 3-(3-bromophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 866153-07-3) eliminates one hydrogen bond donor capacity through N4 methylation, which demonstrably alters enzyme inhibitory profiles in class-level AChE studies where free N-H functionality is essential for catalytic site interactions [1]. These structural distinctions translate into divergent biological activity profiles, procurement risk if the wrong isomer is sourced, and non-substitutable synthetic reactivity in downstream derivatization chemistries.

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 57508-64-2) Versus Closest Structural Analogs


3-Bromo vs. 4-Bromo Positional Isomerism: Physicochemical and Electronic Differentiation

The target compound (3-bromophenyl isomer, CAS 57508-64-2) exhibits a computed XLogP3-AA of 1.5 and an exact mass of 238.96942 Da, compared with the 4-bromophenyl isomer (CAS 33199-41-6) which has a reported density of 1.87±0.1 g/cm³ (predicted) and a melting point exceeding 370 °C (from ethanol) [1]. The meta-bromine position in the target compound generates a dipole moment vector distinct from the para-bromo isomer, leading to differentiated π-stacking geometries and halogen bonding preferences that are critical in target recognition [1]. Computed descriptors from PubChem confirm the target has two hydrogen bond donors (N-H groups on the triazolone ring) and two hydrogen bond acceptors (carbonyl oxygen and triazole nitrogen), with only one rotatable bond (C-phenyl linkage), yielding a relatively rigid, pre-organized pharmacophore [1].

Medicinal chemistry Structure-activity relationship Isomer differentiation

N-Substitution Status: Free N-H Donor Capacity of the Parent Scaffold Versus N-Methylated and N-Aryl Analogs

The target compound (CAS 57508-64-2) retains two hydrogen bond donor sites (N1-H and N2-H of the triazolone ring), as confirmed by PubChem computed descriptors [1]. In contrast, the N-methyl derivative 3-(3-bromophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 866153-07-3) eliminates one HBD through N4 methylation, reducing total HBD count from 2 to 1 and increasing molecular weight to 254.08 g/mol . The N-aryl isomer 4-(3-bromophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1007578-99-5) shifts the bromophenyl substituent to the N4 position, altering the tautomeric equilibrium of the triazolone ring and the acidic properties of the compound, with implications for potentiometric titration behavior documented in class-level studies of 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones [2]. Class-level evidence from Schiff base derivatives of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated that free N-H functionality is essential for acetylcholinesterase (AChE) inhibition, with Ki values spanning 0.70 ± 0.07 to 8.65 ± 5.6 µM and IC₅₀ values of 0.43–3.87 µM in derivatives retaining the parent scaffold's hydrogen bonding capacity [3].

Hydrogen bond donor Enzyme inhibition SAR

Class-Level Anticancer Activity: Evidence from 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Against the NCI-60 Panel

While direct NCI-60 screening data for the parent compound (CAS 57508-64-2, NSC678393) are not publicly accessible in the open literature, the closely related 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog series—synthesized from the same 3-bromophenyl-triazole scaffold—was evaluated against nine panels of 58 cancer cell lines at 10⁻⁵ M under the National Cancer Institute (NCI US) protocol [1]. The most active analog, compound 4i, displayed percent growth inhibition (PGI) values of 38.94% (SNB-75, CNS cancer), 30.14% (UO-31, renal cancer), 26.92% (CCRF-CEM, leukemia), 26.61% (EKVX, non-small cell lung cancer), and 23.12% (OVCAR-5, ovarian cancer) [1]. Compound 4e exhibited a PGI of 41.25% against the SNB-75 CNS cancer cell line [1]. Molecular docking against the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ) revealed binding affinities ranging from −6.502 to −8.341 kcal/mol across the series, with ligand 4i showing −8.149 kcal/mol and an H-bond interaction with residue Asn258 [1]. All analogs complied with Lipinski's rule of five and were predicted to have LD₅₀ values between 440–500 mg/kg (class IV toxicity) [1].

Anticancer NCI-60 screening Tubulin inhibition

Class-Level Antimicrobial Activity: Potentiometric and RP-HPLC Characterization of 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives

A comprehensive study of 12 newly synthesized 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives (the same core scaffold as the target compound) characterized their antimicrobial activities against bacteria and yeast, in vitro antioxidant activities by three independent methods, and potentiometric titration behavior in non-aqueous solvents [1]. Compound 4f within this series demonstrated the highest iron-binding (chelating) antioxidant activity among all tested derivatives [1]. The compounds were titrated potentiometrically with tetrabutylammonium hydroxide in non-aqueous solvents, establishing pKa values relevant to the triazolone N-H acidic protons—a key parameter for formulation and solubility prediction [1]. RP-HPLC capacity factors (k′) were determined on a C18 column with methanol/water mobile phase, and log k′ values were correlated with the percentage of methanol to determine log k_w values, providing a validated chromatographic method for purity assessment and QC release testing [1]. Earlier work by Ikizler et al. (1998) screened 39 derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-ones (including 3,4-disubstituted and 1,3,4-trisubstituted variants) for antibacterial, antitumor, and anti-HIV activities, establishing the broad biological potential of this chemotype [2].

Antimicrobial Antioxidant Iron chelation

Vendor QC Documentation and Batch-to-Batch Reproducibility Assurance for Procurement Decision-Making

Reputable commercial suppliers provide CAS 57508-64-2 at a minimum purity specification of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This documentation standard contrasts with certain lower-cost sources that may supply the compound without comprehensive analytical data. The availability of multi-technique QC characterization (NMR for structural confirmation, HPLC for purity assessment, and GC for volatile impurity profiling) is critical for laboratories where the compound serves as a synthetic building block for bioassay-grade derivative libraries, as even small batch-to-batch variations in bromophenyl isomer content or residual solvent levels can propagate into downstream biological variability . Long-term storage recommendations specify cool, dry conditions to maintain purity integrity . In silico ADME prediction for derivatives within this scaffold class indicates compliance with Lipinski's rule of five—MW <500, XLogP <5, HBD ≤5, HBA ≤10—which the parent compound (MW 240.06, XLogP3 1.5, HBD 2, HBA 2) satisfies with substantial margin, supporting its suitability as a lead-like fragment for further elaboration [1].

Quality control Procurement Batch reproducibility

Validated Application Scenarios for 3-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 57508-64-2) Based on Quantitative Evidence


Synthetic Building Block for Acetylcholinesterase (AChE) Inhibitor Libraries Targeting Neurodegenerative Disease Research

The parent scaffold (CAS 57508-64-2) is the essential synthetic precursor for generating 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one Schiff base derivatives that have demonstrated potent in vitro AChE inhibition (Ki = 0.70–8.65 µM; IC₅₀ = 0.43–3.87 µM) with molecular docking-validated binding modes against PDB ID 4EY7 [1]. Procurement of the 3-bromophenyl variant specifically enables exploration of halogen-bonding interactions at the peripheral anionic site of AChE, a design feature not accessible with non-halogenated phenyl analogs. The compound is typically procured at ≥95% purity with NMR/HPLC/GC QC documentation, ensuring batch-to-batch reproducibility for SAR campaigns . See Section 3, Evidence Item 2 (N-Substitution Status) for quantitative differentiation from N-methyl analogs that lack essential hydrogen bond donor capacity.

Key Intermediate for Anticancer 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs with NCI-60-Validated Activity

The 3-bromophenyl-triazole scaffold (derived from CAS 57508-64-2) serves as the starting material for synthesizing N-aryl-triazol-3-amine analogs that have demonstrated up to 41.25% growth inhibition (PGI) against the SNB-75 CNS cancer cell line and multi-cell-line activity across the NCI-60 panel at 10⁻⁵ M [2]. Tubulin polymerization inhibition (binding affinity −6.502 to −8.341 kcal/mol at PDB 5LYJ) has been established as a mechanism of action for this chemotype [2]. The parent compound's favorable computed properties (MW 240.06, XLogP3 1.5) position it as an ideal fragment-sized starting point for lead optimization within Lipinski-compliant chemical space [3]. Researchers should verify the 3-bromo substitution position (not the 4-bromo isomer) at procurement to ensure the correct tubulin-binding pharmacophore geometry. See Section 3, Evidence Item 3.

Precursor for Antimicrobial and Antioxidant 4-Amino-Triazol-5-one Derivatives for Infectious Disease and Oxidative Stress Research

4-Amino-derivatized 4,5-dihydro-1H-1,2,4-triazol-5-ones—directly accessible from the parent scaffold (CAS 57508-64-2) via N4-amination—have demonstrated antimicrobial activity against clinically relevant bacteria and yeast strains, as well as iron-chelating antioxidant activity (compound 4f identified as the most active metal chelator in the series) [4]. The potentiometric pKa values of these derivatives, determined in four non-aqueous solvent systems, provide essential data for formulation development and solubility optimization [4]. RP-HPLC methods (C18 column, methanol/water) with validated log k_w values have been established for QC analysis of this compound class [4]. The broader chemotype has also been screened for anti-HIV activity in earlier studies, suggesting additional antiviral applications [5]. See Section 3, Evidence Item 4.

Pharmacophore Scaffold for Fragment-Based Drug Discovery (FBDD) Leveraging the 3-Bromophenyl Substituent for Halogen Bonding

With a molecular weight of 240.06 g/mol, XLogP3 of 1.5, and only one rotatable bond, CAS 57508-64-2 conforms to the 'rule of three' criteria for fragment-sized screening libraries (MW <300, clogP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3) [3]. The 3-bromo substituent provides a unique halogen-bond donor capability (σ-hole on bromine) that can be exploited for orthogonal molecular recognition in fragment-based screening against protein targets, a feature absent in non-halogenated or fluoro/chloro analogs. The compound's two HBD sites (triazolone N-H groups) and two HBA sites (carbonyl O and triazole N) provide multiple vectors for fragment growing and linking strategies. Vendors supplying this compound with NMR-confirmed structural identity enable reliable hit validation in FBDD campaigns . See Section 3, Evidence Items 1 and 5.

Quote Request

Request a Quote for 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.